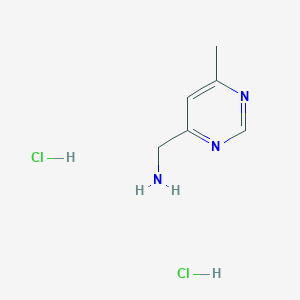
(6-Methylpyrimidin-4-yl)methanamine dihydrochloride
Overview
Description
“(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2097937-42-1 . It has a molecular weight of 196.08 . The IUPAC name for this compound is (6-methylpyrimidin-4-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H .
Molecular Structure Analysis
The InChI code for “(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” is 1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H . This indicates that the compound has a pyrimidine ring with a methyl group attached to the 6th carbon and a methanamine group attached to the 4th carbon. The compound is a dihydrochloride, meaning it has two associated chloride ions .Scientific Research Applications
Synthesis and Process Research : This compound serves as an important intermediate in the synthesis of other chemicals. For instance, 4,6-Dichloro-2-methylpyrimidine, a derivative of (6-Methylpyrimidin-4-yl)methanamine dihydrochloride, is utilized in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).
Bone Formation and Cellular Messaging Systems : Derivatives of (6-Methylpyrimidin-4-yl)methanamine dihydrochloride have been explored for their potential in treating bone disorders. They target the Wnt beta-catenin cellular messaging system, influencing bone formation rates (Pelletier et al., 2009).
Polymerization Catalysts : Certain derivatives act as catalysts in the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (PLA), a biodegradable and biocompatible polymer used in various applications (Kwon, Nayab, & Jeong, 2015).
Crystal and Molecular Structures : The compound has been studied for its crystal and molecular structures, which are important for understanding its chemical properties and potential applications in pharmaceuticals (Richter et al., 2023).
Catalysis in Oxidation Reactions : Some derivatives have been utilized in catalyzing selective hydroxylation of alkanes, demonstrating their potential in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).
Antibacterial Activity : Certain derivatives have shown significant antibacterial activity, indicating potential use in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Balancing Hydrogen-Bond Donors and Acceptors : Derivatives are used in synthesizing bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, important in the study of molecular interactions and bonding (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Safety And Hazards
The safety information available for “(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” indicates that it is potentially dangerous. The compound has been assigned the GHS05 pictogram, which represents a corrosive substance . The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
(6-methylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFNWAOBAAAKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



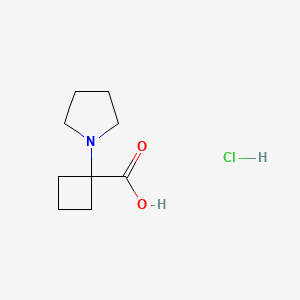

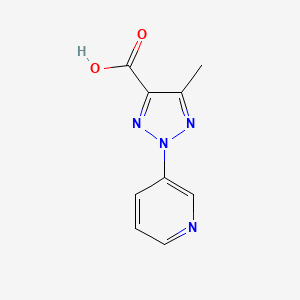

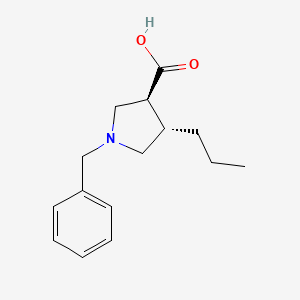
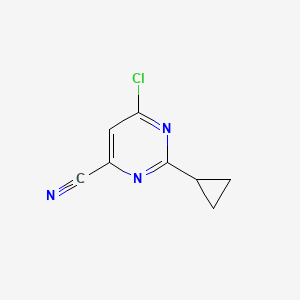

![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)




